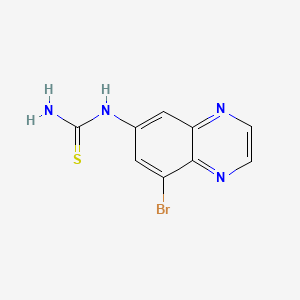

1-(8-Bromoquinoxalin-6-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(8-Bromoquinoxalin-6-yl)thiourea is an organic compound with the molecular formula C₉H₇BrN₄S and a molecular weight of 283.15 g/mol . This compound is a derivative of quinoxaline, a bicyclic aromatic heterocycle, and contains a bromine atom at the 8th position and a thiourea group at the 6th position. It is primarily used in research and development within the pharmaceutical and chemical industries.

Applications De Recherche Scientifique

1-(8-Bromoquinoxalin-6-yl)thiourea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(8-Bromoquinoxalin-6-yl)thiourea can be synthesized through various methods. One common approach involves the reaction of 8-bromoquinoxaline with thiourea under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(8-Bromoquinoxalin-6-yl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.

Major Products:

Substitution Reactions: Products include various substituted quinoxaline derivatives.

Oxidation Reactions: Products include sulfonyl derivatives.

Reduction Reactions: Products include thiol derivatives.

Mécanisme D'action

The mechanism of action of 1-(8-Bromoquinoxalin-6-yl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

- 1-(5-Bromoquinoxalin-6-yl)thiourea

- 1-(6-Bromoquinoxalin-5-yl)thiourea

- 1-(7-Bromoquinoxalin-8-yl)thiourea

Comparison: 1-(8-Bromoquinoxalin-6-yl)thiourea is unique due to the specific positioning of the bromine atom and the thiourea group on the quinoxaline ring. This unique structure can influence its reactivity and biological activity compared to other similar compounds. For example, the position of the bromine atom can affect the compound’s ability to undergo substitution reactions and its interaction with biological targets.

Activité Biologique

1-(8-Bromoquinoxalin-6-yl)thiourea is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a bromine atom attached to a quinoxaline ring and a thiourea functional group, has gained attention due to its potential therapeutic applications.

- Chemical Formula : C9H7BrN4S

- Molecular Weight : 283.15 g/mol

- Melting Point : 198-202°C

- Solubility : Slightly soluble in acetone and methanol, sparingly soluble in DMSO when heated.

The specific mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, influencing enzymatic activities and cellular processes. Studies indicate that compounds with similar structures can act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neuropharmacology.

Biological Activities

This compound exhibits several significant biological activities:

- Enzyme Inhibition : It has shown potential as an inhibitor for acetylcholinesterase, which is relevant for neurodegenerative diseases. The binding affinity and inhibition kinetics have been investigated through molecular docking studies that reveal interaction sites on the enzyme.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, although detailed mechanisms remain to be fully characterized.

- Antimicrobial Activity : Similar thiourea derivatives have demonstrated antimicrobial properties, indicating that this compound could also exhibit activity against various pathogens.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea | Lacks bromine substitution | Varies in reactivity |

| N-(2-Aminoethyl)-N’-(5-chloroquinoxalin-6-yl)thiourea | Chlorine instead of bromine | Different electronic effects |

| N-(2-Aminoethyl)-N’-(5-methylquinoxalin-6-yl)thiourea | Methyl group substitution | Affects steric hindrance |

| 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione | Related thiourea structure | Different biological activity profile |

| 6-Nitropyridin-2-ylthiourea | Contains nitro group | Potentially different reactivity patterns |

The presence of the bromine atom in this compound enhances its reactivity compared to compounds without this substituent, making it particularly valuable in specific chemical reactions and biological interactions.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of this compound. One study demonstrated that derivatives with similar structures could inhibit cholinesterases effectively, suggesting a pathway for developing neuroprotective agents. Additionally, other studies have explored its role as an intermediate in drug synthesis, indicating its potential utility in pharmaceutical formulations aimed at treating inflammatory conditions or skin disorders .

Propriétés

IUPAC Name |

(8-bromoquinoxalin-6-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4S/c10-6-3-5(14-9(11)15)4-7-8(6)13-2-1-12-7/h1-4H,(H3,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTZVIFGUBYNOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)NC(=S)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.